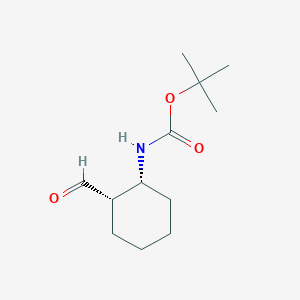
Glycine, N-methyl-N-(4-methylbenzoyl)-
Overview
Description
“Glycine, N-methyl-N-(4-methylbenzoyl)-” is a chemical compound with the molecular formula C11H13NO3 . It is also known as "Glycine, N-(p-toluoyl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Glycine, N-methyl-N-(4-methylbenzoyl)-” consists of a glycine backbone with a methyl group and a 4-methylbenzoyl group attached . The molecular weight of the compound is 207.2258 .Physical And Chemical Properties Analysis
“Glycine, N-methyl-N-(4-methylbenzoyl)-” has a molecular weight of 207.2258 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Scientific Research Applications
Neurochemistry and Receptor Studies : Glycine has been identified as a substrate for d-amino acid oxidase in mammalian central nervous system tissues, suggesting its role in neurochemistry (Marchi & Johnston, 1969). Additionally, glycine is involved in the regulation of excitatory amino acid receptors, specifically the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, indicating its significance in neurotransmitter functions (Reynolds, Murphy, & Miller, 1987).
Enzyme Interaction and Inhibition : Research shows that glycine N-methyltransferase, an enzyme crucial for methyl group metabolism in the liver, interacts with specific forms of folate, highlighting the biochemical pathways involving glycine (Luka et al., 2006).
Metabolic Studies : Studies have explored how species differences affect the metabolism of compounds related to glycine, providing insights into interspecies variations in drug metabolism and pharmacokinetics (Wold, Smith, & Williams, 1973).
Chemical Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural study of N-(p-ethynylbenzoyl) derivatives of amino acids including glycine, contributing to the field of organic chemistry and molecular structure analysis (Eissmann & Weber, 2011).
Biochemical Pharmacology : Glycine's involvement in the activities of various transferase enzymes has been investigated, revealing its potential effects on enzymatic functions and biological processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[methyl-(4-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(15)12(2)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPQHRTXMIHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)


![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)


![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)
